N-(4-bromo-2-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide, also known as BMO-301, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
N-(4-bromo-2-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide exerts its pharmacological effects through the inhibition of various cellular signaling pathways. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response. N-(4-bromo-2-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide also inhibits the activity of protein kinase C, which is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to reduce inflammation, inhibit cancer cell growth, improve glucose tolerance, and enhance cognitive function. N-(4-bromo-2-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has also been shown to have neuroprotective effects and to improve the survival of neurons in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromo-2-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide in lab experiments is its high potency and selectivity for its target enzymes and signaling pathways. However, one limitation is the lack of comprehensive studies on its toxicity and pharmacokinetics.
Future Directions
There are several future directions for the research and development of N-(4-bromo-2-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide. Further studies are needed to fully understand its mechanism of action and to investigate its potential therapeutic applications. Additionally, research is needed to evaluate its safety and pharmacokinetics in humans. N-(4-bromo-2-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide may also have potential applications in the treatment of other diseases such as neurodegenerative disorders and cardiovascular disease.
Synthesis Methods
N-(4-bromo-2-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide can be synthesized through a multi-step process involving the reaction of 4-bromo-2-methylphenylamine with 2-methoxybenzoyl chloride, followed by the reaction of the resulting intermediate with 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-amine and butanoyl chloride. The final product is obtained through purification and isolation steps.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has shown promising results in various scientific research studies. It has been investigated for its potential as an anti-inflammatory, anti-cancer, and anti-diabetic agent. N-(4-bromo-2-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has also been studied for its neuroprotective effects and its ability to improve cognitive function.
properties
Molecular Formula |
C20H20BrN3O3 |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
InChI |
InChI=1S/C20H20BrN3O3/c1-13-12-14(21)10-11-16(13)22-18(25)8-5-9-19-23-20(24-27-19)15-6-3-4-7-17(15)26-2/h3-4,6-7,10-12H,5,8-9H2,1-2H3,(H,22,25) |
InChI Key |
CSJSFMNKLQTFAL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3OC |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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